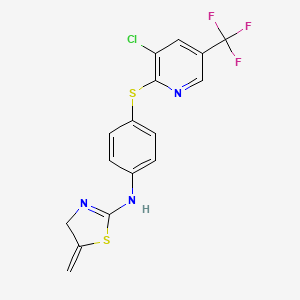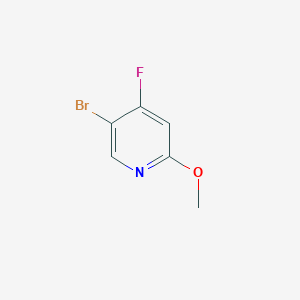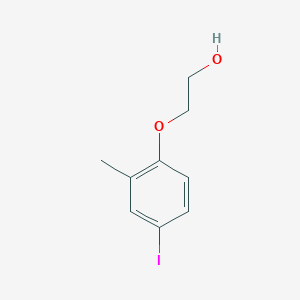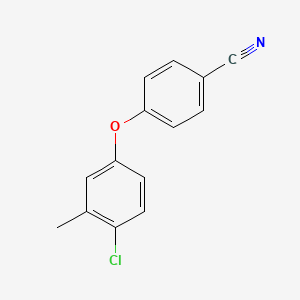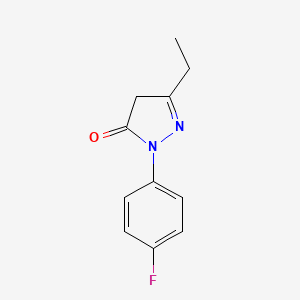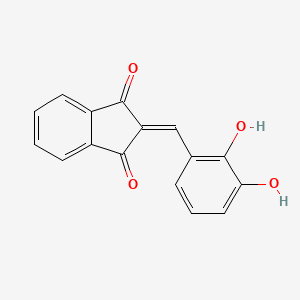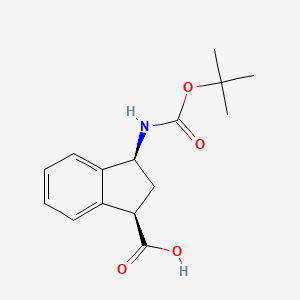
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (PMCP) is an organic compound that has been studied for its potential applications in various areas of scientific research. PMCP is a synthetic molecule with a unique structure that has been used in a variety of experiments in the laboratory. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one involves the condensation of 4-chlorobenzaldehyde with 2-amino-4-methylquinoline to form 3-(4-chlorophenyl)-7-methylquinoline-5-carbaldehyde, which is then cyclized with ethyl acetoacetate to form the final product.
Starting Materials
4-chlorobenzaldehyde, 2-amino-4-methylquinoline, ethyl acetoacetate, sodium ethoxide, ethanol
Reaction
Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 2-amino-4-methylquinoline (1.1 equiv) in ethanol and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours to form 3-(4-chlorophenyl)-7-methylquinoline-5-carbaldehyde., Step 2: Add ethyl acetoacetate (1.2 equiv) to the reaction mixture and reflux for 6 hours. Allow the mixture to cool and then filter the solid product. Recrystallize the product from ethanol to obtain 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one.
Scientific Research Applications
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a fluorescent dye, and as a catalyst in the synthesis of other compounds. It has also been used in the study of enzyme inhibition and as a substrate for the study of enzyme kinetics. In addition, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the study of drug metabolism and as a fluorescent marker for the detection of proteins.
Mechanism Of Action
The exact mechanism of action of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one is not known, but it is thought to interact with enzymes in the body, such as cytochrome P450 enzymes, to affect their activity. It is also believed to interact with other proteins, such as receptors, to affect their activity.
Biochemical And Physiological Effects
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been found to affect the activity of other proteins, such as receptors. In addition, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against toxicity.
Advantages And Limitations For Lab Experiments
The use of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to obtain. It is also a stable compound, making it suitable for use in long-term experiments. However, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, the exact mechanism of action of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one is not known, making it difficult to predict its effects in experiments.
Future Directions
There are a number of potential future directions for the use of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one in scientific research. These include its use in the study of enzyme inhibition, drug metabolism, and as a fluorescent marker for the detection of proteins. It could also be used in the development of new drugs, as a fluorescent dye for imaging, and in the study of the effects of environmental toxins. In addition, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one could be used in the study of cancer and other diseases, as well as in the development of new treatments.
properties
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,9,18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNUQPOACWPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

